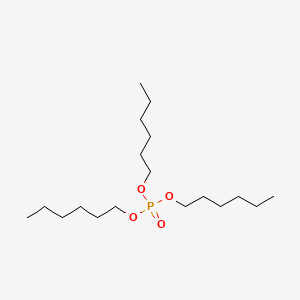
3(2H)-Benzofuranone, 6,7-dihydroxy-
Vue d'ensemble
Description
3(2H)-Benzofuranone is a chemical compound that serves as a core structure for various synthetic derivatives with potential applications in pharmaceuticals and agrochemicals. The compound is characterized by a benzofuran backbone with a lactone moiety, which is a common feature in many natural products and synthetic compounds with biological activity.
Synthesis Analysis
The synthesis of 3(2H)-Benzofuranone derivatives has been explored through various methods. One approach involves the Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, leading to benzofuran-3(2H)-one scaffolds with a quaternary center . Another method utilizes electrochemical oxidation in the presence of nucleophiles to convert dihydroxybenzoic acid to benzofuran derivatives . Asymmetric Rh(I)-catalyzed functionalization of benzofuranones with α-diazoesters has also been developed, allowing for the stereoselective alkylation of benzofuranones . Additionally, palladium-catalyzed carbonylative synthesis from 2-hydroxybenzyl alcohols using formic acid as the CO source has been reported .
Molecular Structure Analysis
The molecular structure of 3(2H)-Benzofuranone derivatives is characterized by the presence of a benzofuran ring fused with a lactone group. The synthesis methods mentioned contribute to the formation of various substituents on the benzofuranone core, which can significantly alter the compound's physical and chemical properties .
Chemical Reactions Analysis
3(2H)-Benzofuranone and its derivatives undergo a range of chemical reactions. For instance, photoreactions of 3-diazo-3H-benzofuran-2-one can lead to dimerization and hydrolysis, forming various photoproducts such as quinonoid cumulenone and isoxindigo . The electrochemical study mentioned earlier also highlights the transformation of dihydroxybenzoic acid into benzofuran derivatives through a Michael addition reaction under electro-decarboxylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3(2H)-Benzofuranone derivatives are influenced by their molecular structure. The introduction of substituents can affect the compound's solubility, stability, and reactivity. For example, the presence of a quaternary center and a carbonyl group can impact the compound's reactivity and potential as an intermediate in the synthesis of more complex molecules . The electrochemical properties, as studied through cyclic voltammetry and controlled-potential coulometry, provide insights into the redox behavior of these compounds .
Applications De Recherche Scientifique
-
Synthesis of New Derivatives
- Field : Organic Chemistry
- Application : This research presents a novel approach for synthesizing a new 5,8-dimethoxy derivative of esculetin via the selective cleavage of the methylene bridge in sabandin .
- Method : The method involves using acetoxylation of the methylenedioxy group with lead tetraacetate. The starting compound was prepared in a few simple steps from 5-allyl-4,7-dimethoxybenzo .
- Results : The developed method enables an efficient and straightforward synthesis of a new derivative of esculetin with potential medicinal and therapeutic applications .
-
Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines
- Field : Medicinal Chemistry
- Application : The synthesis of three substituted 6,7-dihydroxy-4-quinazolineamines: tandutinib, erlotinib, and gefitinib in improved yields is reported .
- Method : The synthesis of the key intermediate starts from 4-hydroxy-3-methoxy-benzoic acid, which is reacted with 1-bromo-3-chloro-propane followed by nitration .
- Results : The intermediates were characterized by NMR and the purities determined by HPLC .
-
Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid
- Field : Organic Chemistry
- Application : A simple and convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is described .
- Method : The method applies a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
- Results : The diastereomeric morpholinone derivative formed in the Petasis reaction was further .
-
Synthesis of New Derivatives
- Field : Organic Chemistry
- Application : This research presents a novel approach for synthesizing a new 5,8-dimethoxy derivative of esculetin via the selective cleavage of the methylene bridge in sabandin .
- Method : The method involves using acetoxylation of the methylenedioxy group with lead tetraacetate. The starting compound was prepared in a few simple steps from 5-allyl-4,7-dimethoxybenzo .
- Results : The developed method enables an efficient and straightforward synthesis of a new derivative of esculetin with potential medicinal and therapeutic applications .
-
Synthesis of Coumarin Heterocycles
- Field : Medicinal Chemistry
- Application : This review includes the recent research in synthesis methods of coumarin systems, investigating their biological properties .
- Method : These reported methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst and other procedures .
- Results : Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4 and C-7 positions have been intensively screened for different biological properties .
-
6,7-Dihydroxy-benzofuran-3-one
- Field : Organic Chemistry
- Application : This compound is a valuable kind of oxygen-containing heterocycle widely found in nature .
- Method : It can be synthesized from various starting materials and used in a variety of chemical reactions .
- Results : It has been routinely employed as herbal medicines since early ages .
Safety And Hazards
Propriétés
IUPAC Name |
6,7-dihydroxy-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-5-2-1-4-6(10)3-12-8(4)7(5)11/h1-2,9,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHCVQNIRWDINX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064191 | |
| Record name | 3(2H)-Benzofuranone, 6,7-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3(2H)-Benzofuranone, 6,7-dihydroxy- | |
CAS RN |
6272-27-1 | |
| Record name | 6,7-Dihydroxy-3(2H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6272-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydroxycoumaranone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dihydroxycoumaranon | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3(2H)-Benzofuranone, 6,7-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3(2H)-Benzofuranone, 6,7-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dihydroxy-2H-benzofuran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,7-DIHYDROXYCOUMARANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK1BM25U2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















